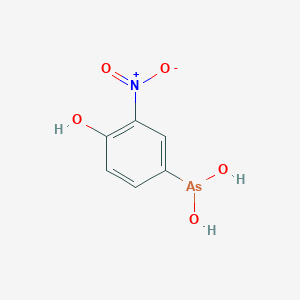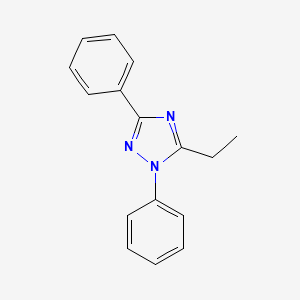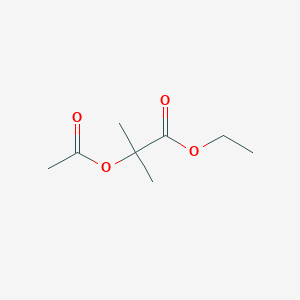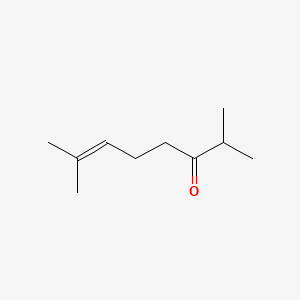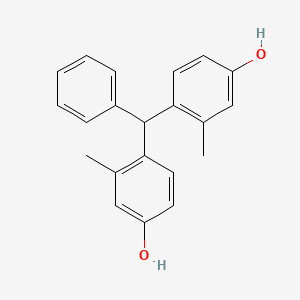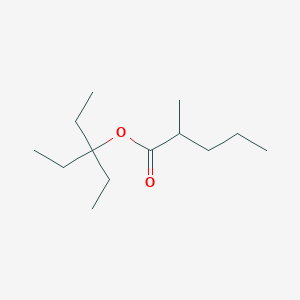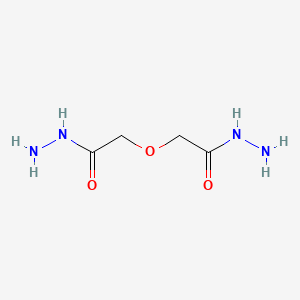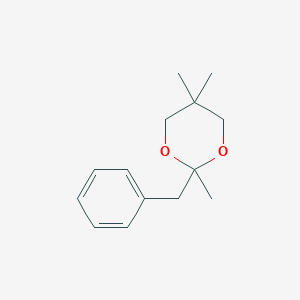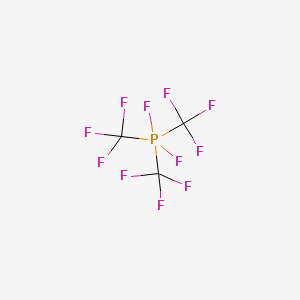
Phosphorane, difluorotris(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, difluorotris(trifluoromethyl)- is a chemical compound with the molecular formula C3F11P It is known for its unique structure, which includes a phosphorus atom bonded to three trifluoromethyl groups and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, difluorotris(trifluoromethyl)- can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide (CF3I) with white phosphorus (P4) in the presence of a suitable catalyst . Another method includes the reaction of cadmium trifluoromethyl (Cd(CF3)2) with phosphorus triiodide (PI3) . Additionally, the reduction of phosphorane (CF3)3PF2 can also yield this compound .
Industrial Production Methods
Industrial production of phosphorane, difluorotris(trifluoromethyl)- typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are usually carried out under controlled conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, difluorotris(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine (Cl2) or bromine (Br2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions . Substitution reactions often require specific catalysts and conditions, such as the presence of a base or an acid to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorane derivatives with higher oxidation states, while reduction reactions may produce phosphorane derivatives with lower oxidation states . Substitution reactions can result in a variety of phosphorane compounds with different functional groups .
Applications De Recherche Scientifique
Phosphorane, difluorotris(trifluoromethyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism by which phosphorane, difluorotris(trifluoromethyl)- exerts its effects involves its ability to act as a strong Lewis acid . This property allows it to interact with various nucleophiles and electrophiles, facilitating a range of chemical reactions. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Phosphorane, difluorotris(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethylphosphine (P(CF3)3): Known for its use as a ligand in transition metal coordination chemistry.
Trifluoromethylphosphorane (CF3)3PF2: Another trifluoromethylated phosphorane with different reactivity and applications.
The uniqueness of phosphorane, difluorotris(trifluoromethyl)- lies in its specific combination of trifluoromethyl and fluorine groups, which confer distinct chemical properties and reactivity compared to other phosphoranes .
Propriétés
IUPAC Name |
difluoro-tris(trifluoromethyl)-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F11P/c4-1(5,6)15(13,14,2(7,8)9)3(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSPJFUJVRMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F11P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453158 |
Source


|
| Record name | Phosphorane, difluorotris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-45-0 |
Source


|
| Record name | Phosphorane, difluorotris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





